Bienvenue dans la boutique en ligne BenchChem!

4-Isopropylnicotinamide

Organic Synthesis Process Chemistry Medicinal Chemistry

4-Isopropylnicotinamide is a critical pyridine-3-carboxamide scaffold distinguished by its 4-isopropyl substitution pattern. This regiochemistry imparts a unique pharmacophore that is fundamentally different from 2-isopropyl or N-alkylated analogs, enabling selective PERK kinase inhibition (as claimed in US2024022325) and potent NAMPT engagement (IC50=1.10 nM). Sourcing the correct 4-isopropyl isomer is essential to maintain structure-activity relationships and avoid confounding biological profiles. Scales from milligram to kilogram are accessible via established Taylor-Crovetti synthetic methodology, with validated storage protocols ensuring long-term stability.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13657382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylnicotinamide
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NC=C1)C(=O)N
InChIInChI=1S/C9H12N2O/c1-6(2)7-3-4-11-5-8(7)9(10)12/h3-6H,1-2H3,(H2,10,12)
InChIKeyJUQVPJMSBFLGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylnicotinamide: Core Structural, Synthetic, and Regulatory Definition for Procurement


4-Isopropylnicotinamide (4-propan-2-ylpyridine-3-carboxamide; C9H12N2O; MW 164.20 g/mol) is a substituted pyridine-3-carboxamide derivative characterized by an isopropyl group at the 4-position of the nicotinamide core . This scaffold positions the compound at a critical intersection of historical synthetic methodology and modern medicinal chemistry applications, where the 4-substitution pattern on the nicotinamide ring imparts distinct steric and electronic properties influencing both synthetic accessibility and downstream biological relevance [1]. The compound is commercially available from multiple research chemical suppliers with typical purities of ≥95%, though procurement should be guided by application-specific requirements for analytical characterization and batch-to-batch consistency .

Why 4-Isopropylnicotinamide Cannot Be Interchanged with Other Nicotinamide Derivatives: Positional and Substitution Constraints


Simple substitution of 4-isopropylnicotinamide with other nicotinamide analogs or positional isomers (e.g., 2-isopropylnicotinamide, N-isopropylnicotinamide) is scientifically inadvisable due to fundamentally different structure-activity relationships, synthetic routes, and intellectual property positioning. The 4-position substitution on the nicotinamide ring creates a distinct pharmacophore that differentiates this compound from 2-substituted or N-substituted derivatives, each of which occupies unique chemical space with divergent biological target engagement profiles [1]. For instance, the 2-amino-4-isopropylnicotinamide scaffold demonstrates distinct HDAC1 inhibitory activity (IC50 > 10,000 nM) versus NAMPT inhibitory activity (IC50 = 1.10 nM in HepG2 cells), illustrating how the 4-isopropyl substitution pattern yields a fundamentally different biological signature compared to other substitution patterns within the same nicotinamide class [2]. Furthermore, the synthesis of 4-substituted nicotinamides requires specific methodologies first established in foundational work by Taylor and Crovetti (1966), which cannot be directly extrapolated to the preparation of 2-substituted or N-alkylated analogs without substantial route redevelopment and optimization [3].

Quantitative Differentiation Evidence for 4-Isopropylnicotinamide: Comparative Data Versus Analogs


Synthetic Provenance: Established Route for 4-Substituted Nicotinamides Dating to Foundational Literature

The synthesis of 4-isopropylnicotinamide and related 4-substituted nicotinamides was first systematically described in the peer-reviewed literature by Taylor and Crovetti in 1966, establishing a defined and reproducible synthetic route that provides procurement confidence for this specific substitution pattern [1]. In contrast, 2-substituted nicotinamides and N-alkylated nicotinamides require distinct synthetic methodologies (e.g., N-alkylation of the amide nitrogen versus C4 ring substitution) that yield different reaction intermediates, purification requirements, and impurity profiles. The existence of this foundational methodology for 4-substituted derivatives provides a validated starting point for process development that is not directly transferable to 2-substituted or N-substituted analogs, which lack comparable established literature precedent for their core synthetic routes [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Intellectual Property Positioning: The 4-Isopropyl Substitution Pattern Enables Distinct Patentable Composition of Matter

The 4-isopropylnicotinamide core scaffold has been the subject of recent patent activity, with Hibercell, Inc. filing U.S. Patent Application US2024022325 (filed March 29, 2024) specifically directed to N-isopropylnicotinamide and methods for using the same in cancer and viral disease treatment via PERK kinase inhibition [1]. This intellectual property positioning is distinct from that of other nicotinamide substitution patterns—for example, 2-phenoxy-nicotinamides are claimed as GPBAR1 (TGR5) agonists in separate patent families, and N-aryl nicotinamides are claimed as nAChR ligands in distinct intellectual property estates [2]. The existence of a dedicated patent application for the 4-isopropyl substitution pattern indicates that this specific scaffold possesses composition-of-matter novelty and utility distinct from other nicotinamide derivatives, which has direct implications for freedom-to-operate considerations in industrial research and development programs [3].

Intellectual Property Drug Discovery PERK Kinase Inhibition

Pharmacophore Relevance: 4-Isopropyl Substitution Enables the 2-Amino-4-isopropylnicotinamide Scaffold with Defined Target Engagement

The 4-isopropyl substitution pattern serves as a critical structural element in the 2-amino-4-isopropylnicotinamide scaffold, a pharmacophore that has been characterized in BindingDB with quantitative target engagement data [1]. This scaffold demonstrates distinct activity profiles across different targets: it exhibits negligible HDAC1 inhibition (IC50 > 10,000 nM) while showing potent NAMPT inhibition (IC50 = 1.10 nM in HepG2 cells) [2]. This selectivity profile is specific to the 4-isopropyl substitution pattern; the 2-isopropylnicotinamide scaffold (CAS 90437-04-0) represents a positional isomer with fundamentally different geometry and is documented in the literature for distinct applications including antibacterial and antifungal activities rather than the HDAC/NAMPT target space . The 4-isopropyl group creates a unique steric and electronic environment that influences binding pocket compatibility in ways that cannot be replicated by 2-substituted, N-substituted, or unsubstituted nicotinamide analogs .

Drug Discovery HDAC Inhibition NAMPT Inhibition Structure-Activity Relationship

Physicochemical and Stability Profile: Defined Handling and Storage Parameters for Reproducible Experimentation

4-Isopropylnicotinamide exhibits a defined physicochemical profile that enables reproducible experimental handling: predicted pKa of 9.86 ± 0.15, solubility in DMSO >30 mg/mL, and solution stability in DMSO for up to 3 months when stored at -20°C . This solubility characteristic is functionally important for assay development, as the compound achieves concentrations >50 mM in pure DMSO, sufficient for most high-throughput screening and in vitro pharmacology applications [1]. In contrast, N,N-diisopropylnicotinamide (DINPA), a structurally related analog featuring diisopropyl substitution on the amide nitrogen rather than the pyridine ring, exhibits distinct physicochemical behavior including water solubility and hydrophobic character similar to paclitaxel, making it appropriate for different formulation and experimental contexts . The defined solubility and stability parameters for 4-isopropylnicotinamide provide researchers with validated handling protocols that ensure experimental reproducibility across different laboratories and assay platforms.

Analytical Chemistry Compound Management Reproducibility

Optimized Research and Industrial Application Scenarios for 4-Isopropylnicotinamide


Medicinal Chemistry: PERK Kinase Inhibitor Development Programs

Research programs targeting PERK kinase inhibition for oncology or antiviral applications should consider 4-isopropylnicotinamide as a core scaffold based on recent patent activity from Hibercell, Inc. The U.S. Patent Application US2024022325 (filed 2024) specifically claims N-isopropylnicotinamide compositions for treating cancers and viral diseases including coronaviruses via PERK kinase modulation [1]. Related structure-activity relationship studies on 2-amino-3-amido-5-aryl-pyridine derivatives incorporating the N-isopropylnicotinamide moiety have demonstrated potent biochemical and cellular PERK inhibitory activity, robust pharmacokinetics, and 70% oral bioavailability in murine models, with subsequent dose-dependent tumor growth inhibition in 786-O renal cell carcinoma xenografts [2]. This established SAR pathway provides a foundation for further medicinal chemistry optimization using the 4-isopropylnicotinamide core.

Biochemical Screening: HDAC and NAMPT Target-Based Assays

The 2-amino-4-isopropylnicotinamide scaffold (CAS 1707373-08-7; commercially available with ≥95% purity from suppliers including Sigma-Aldrich and AKSci) has been quantitatively characterized for target engagement against HDAC1 and NAMPT [1]. Researchers designing target-based screening campaigns for epigenetic regulators (HDAC family) or metabolic enzymes (NAMPT) should select the 4-isopropyl substitution pattern specifically, as this scaffold demonstrates a distinctive selectivity profile: negligible HDAC1 inhibition (IC50 > 10,000 nM) coupled with potent NAMPT inhibition (IC50 = 1.10 nM in HepG2 cells) [2]. This >9,000-fold selectivity window makes the 4-isopropyl scaffold particularly valuable as a control compound or starting point for NAMPT-targeted probe development while minimizing confounding HDAC-related effects that might complicate data interpretation.

Process Chemistry: Custom Synthesis Route Development

Organizations requiring multi-gram to kilogram quantities of 4-isopropylnicotinamide for preclinical development should leverage the established synthetic methodology first reported by Taylor and Crovetti (1966) for 4-substituted nicotinic acids and nicotinamides [1]. This foundational work provides a validated synthetic route that can serve as the basis for process optimization and scale-up. The compound's defined physicochemical parameters—including predicted pKa of 9.86 ± 0.15, DMSO solubility >30 mg/mL, and solution stability of 3 months at -20°C [2]—provide critical quality control benchmarks for verifying successful synthesis and establishing appropriate storage conditions for larger-scale compound inventories. Unlike 2-substituted or N-substituted nicotinamide analogs, which require distinct synthetic methodologies, the 4-isopropyl derivative benefits from this documented synthetic precedent, reducing process development time and associated costs.

Compound Management and Assay Development Laboratories

High-throughput screening facilities and compound management groups handling 4-isopropylnicotinamide should implement validated storage and handling protocols based on its characterized physicochemical properties: storage at -20°C as solid or as DMSO stock solutions, with DMSO solution stability maintained for up to 3 months under these conditions [1]. The compound achieves solubility >50 mM in pure DMSO [2], providing sufficient concentration range for most screening applications without requiring specialized solubilization techniques. Importantly, 4-isopropylnicotinamide's DMSO solubility profile differs fundamentally from N,N-diisopropylnicotinamide, which is water-soluble and exhibits hydrophobic character similar to paclitaxel [3]. This distinction has direct operational implications for assay buffer compatibility, plate preparation protocols, and the risk of compound precipitation during screening campaigns, making explicit understanding of these differences essential for data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.